2-Naphthol-6,8-disulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2073. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

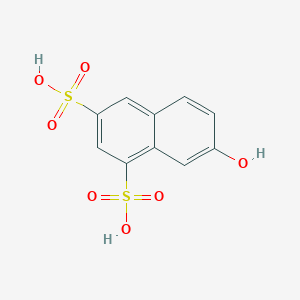

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-hydroxynaphthalene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O7S2/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBIZWYVJFIYOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059470 | |

| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-32-1 | |

| Record name | 2-Naphthol-6,8-disulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthol-6,8-disulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | G Acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxynaphthalene-1,3-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHOL-6,8-DISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5995F5R8Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Naphthol-6,8-disulfonic acid chemical structure and properties

An In-depth Technical Guide to 2-Naphthol-6,8-disulfonic Acid (G Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as G acid, is a synthetic aromatic sulfonic acid of significant importance in the chemical industry.[1][2][3] Characterized by a naphthalene (B1677914) core functionalized with a hydroxyl group and two sulfonic acid moieties, this compound is a versatile intermediate, primarily in the synthesis of azo dyes.[1][2][4][5] The presence of sulfonic acid groups renders the molecule highly water-soluble, a critical property for its applications in dyeing processes.[1][5] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, key reactions, and applications, with a focus on data relevant to research and development.

Chemical Structure and Identification

The structure of this compound consists of a naphthalene ring system substituted at the 2-position with a hydroxyl (-OH) group, and at the 6- and 8-positions with sulfonic acid (-SO₃H) groups.

| Identifier | Value |

| IUPAC Name | 7-hydroxynaphthalene-1,3-disulfonic acid[6] |

| Common Name | This compound, G Acid[6] |

| CAS Number | 118-32-1 |

| Molecular Formula | C₁₀H₈O₇S₂ |

| Molecular Weight | 304.3 g/mol |

| SMILES | C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)O[6] |

| InChI Key | DOBIZWYVJFIYOV-UHFFFAOYSA-N[1] |

Physicochemical Properties

G acid is typically a white to off-white crystalline solid.[2] Its physical and chemical properties are dominated by the presence of the acidic sulfonic acid groups and the phenolic hydroxyl group.

| Property | Value | Source |

| Appearance | White to off-white solid | [2] |

| Melting Point | ~220°C (decomposes) | [7] |

| Boiling Point | 415.13°C (rough estimate) | ChemicalBook |

| Solubility | Freely soluble in water; Soluble in dilute alcohol. The sodium salt is described as forming platelets or prisms and is freely soluble in water. | [3] |

| Density | 1.742 g/cm³ (rough estimate) | [8] |

| pKa | -0.33 ± 0.40 (Predicted) | [8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

UV-Vis Spectroscopy: In analytical applications, UV detection wavelengths for this compound are reported in the range of 220-240 nm.[7] The UV-Vis absorption spectrum is characterized by π-π* transitions within the naphthalene ring system, influenced by the hydroxyl and sulfonic acid substituents.[1]

-

Infrared (IR) Spectroscopy: The FTIR spectrum is characterized by a broad band in the high-frequency region corresponding to the O-H stretch of the hydroxyl group. Strong, characteristic stretching vibrations for the sulfonic acid groups (S=O) are also prominent.[1] An IR spectrum for the dipotassium (B57713) salt is available in the NIST Chemistry WebBook, showing key absorptions for the functional groups.[9]

Synthesis and Key Reactions

Synthesis via Sulfonation of 2-Naphthol (B1666908)

The primary industrial synthesis of G acid involves the sulfonation of 2-naphthol. This reaction is highly dependent on temperature to control the regioselectivity of the sulfonation. To favor the formation of G acid over its isomer, R acid (2-naphthol-3,6-disulfonic acid), a carefully controlled temperature profile is essential.[1]

Caption: Synthesis of G Acid via two-step sulfonation of 2-Naphthol.

Key Chemical Transformations

G acid is a valuable intermediate because its functional groups can be readily converted to other functionalities, leading to a diverse range of chemical compounds.

Caption: Major reaction pathways of G Acid.

One of the most significant industrial reactions of G acid is its amination via the Bucherer reaction.[10] This involves treating G acid with ammonia (B1221849) and a sulfite (B76179) or bisulfite under pressure and at elevated temperatures to produce 2-amino-8-naphthol-6-sulfonic acid, commonly known as gamma (γ) acid, another crucial dye intermediate.[1]

Alkaline fusion of G acid with sodium hydroxide (B78521) at high temperatures (ca. 200-240°C) replaces one of the sulfonic acid groups with a hydroxyl group, yielding 2,8-dihydroxynaphthalene-6-sulfonic acid (Dioxy G acid).[1][11] This product is also a precursor for the synthesis of γ-acid.[10][11]

The electron-donating hydroxyl group at the 2-position activates the naphthalene ring for electrophilic aromatic substitution. G acid readily undergoes azo coupling with diazonium salts at the 1-position to form a wide variety of azo dyes.[8][10]

Experimental Protocols

Synthesis of this compound (G Acid)

-

Principle: This protocol describes a typical industrial two-stage sulfonation process designed to maximize the yield of G acid.[1][10]

-

Procedure:

-

Charge a suitable reactor with 98% sulfuric acid.

-

Slowly add 2-naphthol to the sulfuric acid while maintaining the temperature at approximately 40°C to facilitate monosulfonation.

-

Over a period of several hours (e.g., 6 hours), gradually add 20% oleum (fuming sulfuric acid) to the reaction mixture.

-

Allow the temperature to rise to 60°C and hold for an extended period (e.g., 16 hours).

-

Increase the temperature to 80°C and maintain for several more hours (e.g., 15 hours) to complete the disulfonation.[10]

-

The resulting sulfomass is then carefully poured into water.

-

To isolate the product, add potassium chloride to the hot solution to precipitate the less soluble dipotassium salt of G acid.

-

Cool the mixture slowly (e.g., to 35°C) and filter the crystalline product.

-

Wash the filter cake thoroughly to remove any residual R acid isomer. A yield of approximately 60% can be expected.[10]

-

Synthesis of 2,8-Dihydroxynaphthalene-6-sulfonic acid (Caustic Fusion)

-

Principle: This method uses caustic fusion to replace a sulfonate group with a hydroxyl group.[11]

-

Procedure:

-

Heat the potassium salt of this compound with a 70% caustic liquor (NaOH or KOH solution).

-

Maintain the temperature at 230°C for approximately 3 hours.

-

Increase the temperature to 240°C to drive the reaction to completion.[11]

-

After cooling, dilute the melt with water and pour it into an excess of hydrochloric acid.

-

Heat the acidic solution to expel any sulfur dioxide.

-

Add sodium chloride to salt out the product.

-

Cool the batch to precipitate the 2,8-dihydroxynaphthalene-6-sulfonic acid.

-

Filter the product and wash with brine. A yield of around 80% is reported.[11]

-

Applications in Research and Drug Development

While the primary application of G acid is in the dye industry, its well-defined structure and reactivity make it relevant to researchers in materials science and drug development.

-

Dye and Pigment Synthesis: It is a key precursor for numerous azo dyes, including C.I. Acid Orange 10, C.I. Acid Red 187, and C.I. Food Red 7.[10]

-

Chemical Intermediate: G acid is the starting material for other important intermediates like γ-acid and Dioxy G acid, which have their own applications in chemical synthesis.[10]

-

Analytical Chemistry: The compound can be used as a reagent in various chemical analyses.[1]

-

Pharmaceutical Applications:

-

Reference Standard: Sulfonated naphthalenes, including G acid, serve as characterized reference standards for the analysis and quality control of active pharmaceutical ingredients (APIs).[1] Their purity is essential for validating analytical methods used in drug manufacturing.

-

Building Block: While direct use in drug molecules is not widespread, the aminonaphthol sulfonic acid scaffold, derived from G acid, is of interest in medicinal chemistry. These structures can be found in compounds investigated for various biological activities. For example, derivatives of aminonaphthol sulfonic acids have been explored as potential therapeutic agents.

-

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazard Classification:

-

Acute Toxicity (Oral, Dermal, Inhalation), Category 4

-

Skin Corrosion/Irritation, Category 2

-

Serious Eye Damage/Eye Irritation, Category 2

-

Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation), Category 3

-

-

Precautionary Measures:

-

Use only in a well-ventilated area. Avoid breathing dust.

-

Wear protective gloves, clothing, eye, and face protection.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands and exposed skin thoroughly after handling.

-

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Skin: Flush skin with running water and soap. Seek medical attention if irritation occurs.

-

Inhalation: Remove victim to fresh air. Call a poison center or doctor if you feel unwell.

-

Ingestion: If swallowed, call a poison center or doctor.

-

This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

References

- 1. This compound | 118-32-1 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [drugfuture.com]

- 4. This compound [myskinrecipes.com]

- 5. CAS 118-32-1: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | C10H8O7S2 | CID 67041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 118-32-1 | FN37557 [biosynth.com]

- 8. This compound CAS#: 118-32-1 [m.chemicalbook.com]

- 9. This compound dipotassium salt [webbook.nist.gov]

- 10. This compound | 118-32-1 [chemicalbook.com]

- 11. DIHYDROXY-G-SALT | 6357-93-3 [chemicalbook.com]

Synthesis pathway for 2-Naphthol-6,8-disulfonic acid

An In-depth Technical Guide to the Synthesis of 2-Naphthol-6,8-disulfonic Acid (G-Acid)

Introduction

This compound, commonly known as G-acid, is a crucial intermediate in the synthesis of a wide array of azo dyes and organic pigments.[1][2][3] Its chemical structure, featuring a naphthol core with two sulfonic acid groups, imparts water solubility to the resulting dyes, a critical property for their application in the textile, paper, and leather industries.[3][4] The synthesis of G-acid is a well-established industrial process, primarily involving the controlled sulfonation of 2-naphthol (B1666908) (β-naphthol). This guide provides a detailed technical overview of the synthesis pathway, experimental protocols, and key process parameters for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Synthesis Pathway: Sulfonation of 2-Naphthol

The industrial production of G-acid is predominantly achieved through a two-stage sulfonation of 2-naphthol.[4] This method relies on the careful control of temperature and the concentration of the sulfonating agent to preferentially form the 6,8-disubstituted product over other isomers, most notably 2-naphthol-3,6-disulfonic acid (R-acid).[4]

-

Monosulfonation: The process begins with the treatment of 2-naphthol with concentrated sulfuric acid (e.g., 98%) at a moderate temperature. This initial step leads to the formation of monosulfonated intermediates.[4]

-

Disulfonation: Subsequently, a stronger sulfonating agent, typically oleum (B3057394) (fuming sulfuric acid), is introduced.[4][5] The temperature is gradually increased to promote the second sulfonation, leading to the formation of the desired this compound.[4]

The temperature profile during the reaction is a critical parameter. Lower temperatures (20–30°C) tend to favor the formation of the kinetically controlled product, R-acid, whereas higher temperatures (40–80°C) promote the formation of the thermodynamically more stable G-acid.[4]

Following the sulfonation, the G-acid is typically isolated from the reaction mixture by precipitating it as its dipotassium (B57713) salt. This separation is effective because the potassium salt of G-acid is significantly less soluble in the reaction medium than the potassium salt of the R-acid byproduct.[4][6]

Experimental Protocols

Protocol 1: Two-Stage Sulfonation and Isolation

This protocol is based on a common industrial method for synthesizing G-acid.[6]

Materials:

-

2-Naphthol (β-naphthol)

-

98% Sulfuric Acid

-

20% Oleum (fuming sulfuric acid with 20% free SO₃)

-

Potassium Chloride (KCl)

-

Water

Procedure:

-

Monosulfonation: In a suitable reaction vessel, add 2-naphthol to 98% sulfuric acid while maintaining the temperature at approximately 40°C.[6]

-

Disulfonation: Gradually add 20% oleum to the reaction mixture over a period of 6 hours. During the addition, allow the temperature to rise to 60°C.[6]

-

Reaction Completion: To complete the reaction, continue heating the mixture for an additional 16 hours at 60°C, followed by a final heating period of 15 hours at 80°C.[6]

-

Quenching: After completion, carefully pour the reaction mixture into water.

-

Precipitation: Add potassium chloride to the hot aqueous solution.

-

Crystallization and Filtration: Slowly cool the batch to 35°C to allow for the crystallization of the G-acid dipotassium salt. Filter the crystalline product.[6]

-

Washing: Carefully wash the collected salt to remove any residual R-acid salt.[6]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the synthesis of this compound.

| Parameter | Value / Condition | Source |

| Starting Material | 2-Naphthol (β-naphthol) | [4][6] |

| Sulfonating Agents | 98% H₂SO₄, 20% Oleum | [4][6] |

| Monosulfonation Temp. | ~40°C | [4][6] |

| Disulfonation Temp. | 60°C rising to 80°C | [4][6] |

| Reaction Duration | ~37 hours (total heating time) | [6] |

| Precipitating Agent | Potassium Chloride (KCl) | [6][7] |

| Product Form | Dipotassium Salt | [6] |

| Typical Yield (G-acid salt) | ~60-67% | [6][7] |

| Typical Yield (R-acid salt) | ~12% (recovered from filtrate) | [6] |

Synthesis Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound from 2-Naphthol.

Caption: Synthesis pathway of G-Acid from 2-Naphthol.

Further Reactions: Amination

A primary application of G-acid is its role as a precursor to other important chemical intermediates. One of the most significant transformations is its amination via the Bucherer reaction to produce 2-amino-8-naphthol-6-sulfonic acid (gamma acid).[4][6] This reaction typically involves treating G-acid with ammonia (B1221849) and a sulfite (B76179) or bisulfite under elevated temperature and pressure.[4]

References

- 1. RU2212401C1 - Method for preparing 2-naphthol-6,8-disulfoacid as its ammonium-potassium salt - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | 118-32-1 | Benchchem [benchchem.com]

- 5. US3979445A - Process for producing amino G acid and amino J acid from tobias acid - Google Patents [patents.google.com]

- 6. This compound | 118-32-1 [chemicalbook.com]

- 7. RU2212402C1 - Method for preparing 2-naphtholsulfoacids - Google Patents [patents.google.com]

An In-depth Technical Guide on the Spectroscopic Data of G Acid

This technical guide provides a comprehensive overview of the available spectroscopic data for G acid, also known as 7-hydroxynaphthalene-1,3-disulfonic acid. It is intended for researchers, scientists, and professionals in drug development who require detailed information on the spectral characteristics of this compound. This document outlines the chemical structure and properties of G acid, presents the available spectroscopic data in a structured format, and details the experimental protocols for acquiring such data.

Chemical Structure and Properties

-

IUPAC Name: 7-hydroxynaphthalene-1,3-disulfonic acid[1]

-

Synonyms: G acid, 2-Naphthol-6,8-disulfonic acid[2]

-

Molecular Formula: C₁₀H₈O₇S₂[1]

-

Molecular Weight: 304.30 g/mol

G acid is a water-soluble derivative of naphthalene (B1677914). Its structure consists of a naphthalene core substituted with one hydroxyl group and two sulfonic acid groups. The positions of these functional groups are critical to its chemical and physical properties, including its use as an intermediate in the synthesis of azo dyes. It is commonly available as its disodium (B8443419) or dipotassium (B57713) salt.

Spectroscopic Data

Infrared (IR) Spectroscopy

An infrared spectrum for the dipotassium salt of this compound is available from the National Institute of Standards and Technology (NIST) database.[3] The spectrum was obtained from a solid sample prepared as a KBr pellet.[4]

Table 1: IR Spectral Data of this compound Dipotassium Salt [3]

| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment (Tentative) |

| ~3400 (broad) | ~40 | O-H stretch (hydroxyl group and absorbed water) |

| ~1630 | ~65 | C=C aromatic ring stretch |

| ~1500 | ~70 | C=C aromatic ring stretch |

| ~1200 (broad) | ~20 | S=O stretch (sulfonate group) |

| ~1040 (strong) | ~10 | S=O stretch (sulfonate group) |

| ~800-900 | ~50-60 | C-H out-of-plane bending |

Note: The exact peak positions and intensities are best viewed on the original spectrum. The assignments are tentative and based on general knowledge of functional group frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Despite extensive searches of chemical databases and scientific literature, specific ¹H NMR and ¹³C NMR spectral data for G acid or its common salts could not be located. For structurally related sulfonated naphthalene compounds, ¹H NMR spectra are often acquired in deuterated solvents such as DMSO-d₆ or D₂O.[5][6]

UV-Vis Spectroscopy

Specific UV-Vis absorption spectra for G acid or its salts were not found in the available literature and spectral databases. Generally, naphthalene and its derivatives exhibit strong absorption in the UV region due to π-π* transitions of the aromatic system.[7] The presence of the hydroxyl and sulfonic acid groups is expected to influence the position and intensity of these absorption bands. For related hydroxynaphthoic acids, UV-Vis spectra are typically recorded in aqueous solutions.

Experimental Protocols

FT-IR Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of a solid sample, such as a salt of G acid, using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade KBr to remove any absorbed water, which has a strong IR absorption.

-

In an agate mortar, grind a small amount of the solid sample (approximately 1-2 mg) to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Gently but thoroughly mix the sample and KBr by grinding until a homogeneous mixture is obtained.[8]

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[9]

-

-

Data Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.

-

Acquire the spectrum of the sample. The desired spectral range is typically 4000-400 cm⁻¹.

-

Caption: Workflow for FT-IR Spectroscopy using the KBr Pellet Method.

NMR Spectroscopy

The following is a general protocol for obtaining an NMR spectrum of a water-soluble compound like a salt of G acid.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.

-

If D₂O is used, a reference standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or a small amount of a known compound may be added for chemical shift referencing. For DMSO-d₆, residual solvent peaks can often be used for referencing.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the desired NMR spectra (e.g., ¹H, ¹³C, and any desired 2D spectra). This involves setting appropriate acquisition parameters such as the number of scans, relaxation delay, and pulse sequence.

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the appropriate standard.

-

Integrate the signals in the ¹H spectrum and pick the peaks in all spectra.

-

Caption: General Workflow for NMR Spectroscopy.

UV-Vis Spectroscopy

This protocol outlines the procedure for obtaining a UV-Vis absorption spectrum of a water-soluble compound.

-

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., deionized water for a salt of G acid) of a known concentration.

-

From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

-

The solvent used for the dilutions will also serve as the blank.

-

-

Data Acquisition:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

-

Fill a quartz cuvette with the blank solution (the solvent) and place it in the spectrophotometer.

-

Run a baseline correction or "zero" the instrument with the blank.

-

Empty and rinse the cuvette with the sample solution, then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Caption: Workflow for UV-Vis Absorption Spectroscopy.

References

- 1. 7-Hydroxynaphthalene-1,3-disulfonic acid [dyestuffintermediates.com]

- 2. This compound | C10H8O7S2 | CID 67041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound dipotassium salt [webbook.nist.gov]

- 4. 1-Amino-8-naphthol-3,6-disulfonic acid [webbook.nist.gov]

- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. shimadzu.com [shimadzu.com]

- 9. scienceijsar.com [scienceijsar.com]

Solubility Profile of 2-Naphthol-6,8-disulfonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Naphthol-6,8-disulfonic acid (also known as G acid), a key intermediate in the synthesis of various dyes and pharmaceutical compounds. This document consolidates available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Topic: Solubility of this compound

This compound is a highly polar organic compound due to the presence of two sulfonic acid groups and a hydroxyl group attached to the naphthalene (B1677914) ring.[1][2][3][4][5][6] These functional groups dominate its solubility behavior, making it readily soluble in aqueous solutions while exhibiting limited solubility in most organic solvents.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 7-hydroxynaphthalene-1,3-disulfonic acid |

| Common Names | This compound, G acid |

| CAS Number | 118-32-1 |

| Molecular Formula | C₁₀H₈O₇S₂ |

| Molecular Weight | 304.30 g/mol |

Data on Solubility in Organic Solvents

Extensive literature searches indicate a lack of specific quantitative solubility data for this compound in a wide range of organic solvents. The available information is primarily qualitative. The compound is consistently reported to be "practically insoluble" in alcohols.[7] This low solubility in organic solvents can be attributed to the high lattice energy of the crystalline solid and the strong hydrogen bonding capabilities of the sulfonic acid and hydroxyl groups, which are more favorably solvated by polar protic solvents like water.

The sodium salt of this compound is noted to be soluble in dilute alcohol, indicating that the salt form may exhibit different solubility characteristics compared to the free acid.[7]

| Solvent | Quantitative Solubility | Qualitative Solubility | Source |

| Water | Data not available | Freely soluble | [2][3][4][7] |

| Alcohol (general) | Data not available | Practically insoluble | [7] |

| Dilute Alcohol (Sodium Salt) | Data not available | Soluble | [7] |

Note: The lack of quantitative data highlights a gap in the publicly available chemical literature. Researchers requiring precise solubility values for specific organic solvents are advised to perform experimental determinations.

Experimental Protocols

For researchers seeking to determine the quantitative solubility of this compound in specific organic solvents, the following established methodologies are recommended.

Equilibrium Solubility Determination by the Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Place the sealed containers in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Subsequently, centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a suitable solvent in which the compound is highly soluble (e.g., water or a mobile phase component).

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and expressed in units such as g/L, mg/mL, or mol/L.

Workflow for Solubility Determination

Caption: A generalized workflow for determining the equilibrium solubility of a compound.

Signaling Pathways and Logical Relationships

The solubility of a compound is governed by the interplay of its intrinsic properties and those of the solvent. The following diagram illustrates the key factors influencing the solubility of this compound.

Caption: Key solute and solvent properties governing the solubility of this compound.

References

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 118-32-1: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 118-32-1 [chemicalbook.com]

- 5. This compound | 118-32-1 | Benchchem [benchchem.com]

- 6. This compound | C10H8O7S2 | CID 67041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [drugfuture.com]

Technical Guide: Physicochemical Properties and Applications of 7-Amino-1,3-naphthalenedisulfonic acid (CAS 86-65-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 7-Amino-1,3-naphthalenedisulfonic acid, a key intermediate in various chemical and biotechnological applications. This document details experimental protocols for its synthesis and analysis and outlines its utility in modern research, particularly in the fluorescent labeling of carbohydrates.

Core Physical and Chemical Properties

7-Amino-1,3-naphthalenedisulfonic acid, also known as Amino-G-Acid, is a water-soluble, crystalline solid. Its dual functional groups—an amino group and two sulfonic acid moieties—on a naphthalene (B1677914) core make it a versatile molecule in organic synthesis.[1][2]

Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative data for 7-Amino-1,3-naphthalenedisulfonic acid.

| Identifier | Value | Source |

| CAS Number | 86-65-7 | [1][2][3] |

| Molecular Formula | C₁₀H₉NO₆S₂ | [2] |

| Molecular Weight | 303.31 g/mol | [1][2] |

| IUPAC Name | 7-aminonaphthalene-1,3-disulfonic acid | [2] |

| Synonyms | Amido-G-acid, Amino-G-Acid, 2-Amino-6,8-disulfonaphthalene | [2] |

| Property | Value | Source |

| Physical Description | Fine needles or powder, off-white to light brown in color. | [2][4][5] |

| Melting Point | >300°C | [5] |

| Solubility | Soluble in water. | [2][5] |

| Density | Data not available | |

| pKa | Data not available |

Spectral Information

| Spectroscopy Type | Observed Characteristics | Source |

| FTIR | The spectrum conforms to the structure of 7-Amino-1,3-naphthalenedisulfonic acid. | [4] |

| ¹H NMR | Aromatic protons are expected to appear in the range of 7.0-9.0 ppm. | [1] |

| ¹³C NMR | A ¹³C NMR spectrum is available in public databases. | [6] |

| UV-Vis | The monopotassium salt is a fluorescent dye with λex/λem = 310/450 nm. |

Experimental Protocols

Detailed methodologies for the synthesis and key analytical experiments are provided below.

Synthesis of 7-Amino-1,3-naphthalenedisulfonic acid

The industrial synthesis of 7-Amino-1,3-naphthalenedisulfonic acid typically involves a multi-step process starting from a naphthalene derivative. One common method is the sulfonation of 2-naphthol (B1666908), followed by amination.[1]

Protocol: Synthesis from 2-Naphthol

-

Sulfonation: 2-naphthol is treated with excess fuming sulfuric acid. The hydroxyl group at the C-2 position directs the electrophilic substitution of sulfonic acid groups. The reaction conditions (temperature, time, and concentration of sulfuric acid) are controlled to favor the formation of the desired 2-hydroxy-6,8-disulfonic acid intermediate.

-

Amination (Bucherer Reaction): The resulting 2-hydroxy-6,8-disulfonic acid (G-acid) is then subjected to amination. This is typically achieved by heating the intermediate with aqueous ammonia (B1221849) and a sulfite (B76179) or bisulfite catalyst under pressure.[1]

-

Isolation: The reaction mixture is cooled, and the pH is adjusted to precipitate the 7-Amino-1,3-naphthalenedisulfonic acid. The product is then collected by filtration, washed, and dried.

Fluorescent Labeling of Carbohydrates

7-Amino-1,3-naphthalenedisulfonic acid is utilized as a fluorescent tag for the sensitive detection of carbohydrates. The protocol involves a reductive amination reaction.

Protocol: Reductive Amination of Oligosaccharides

-

Reaction Setup: In a microcentrifuge tube, combine the carbohydrate sample (e.g., oligosaccharides) with a solution of 7-Amino-1,3-naphthalenedisulfonic acid in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0).

-

Schiff Base Formation: The primary amino group of the labeling reagent reacts with the aldehyde group at the reducing end of the carbohydrate to form a Schiff base (imine).

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added to the mixture. This selectively reduces the imine to a stable secondary amine, covalently linking the fluorescent tag to the carbohydrate.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 50-60°C) for a defined period (e.g., 60-90 minutes) to ensure the completion of the reaction.

-

Purification: The labeled carbohydrates are then purified from the excess unreacted labeling reagent and byproducts, often using techniques like solid-phase extraction or gel filtration chromatography.

-

Analysis: The fluorescently labeled carbohydrates can be analyzed by methods such as capillary electrophoresis with laser-induced fluorescence detection (CE-LIF).

Azo Dye Synthesis

This compound is a crucial precursor in the synthesis of azo dyes. The process involves diazotization of an aromatic amine followed by coupling with 7-Amino-1,3-naphthalenedisulfonic acid.

Protocol: Synthesis of an Azo Dye

-

Diazotization: A primary aromatic amine (e.g., sulfanilic acid) is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5°C in an ice bath. A cold aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise to the amine solution with constant stirring to form the diazonium salt.[7][8] The temperature must be kept low to prevent the decomposition of the unstable diazonium salt.[8]

-

Coupling Reaction: 7-Amino-1,3-naphthalenedisulfonic acid is dissolved in an alkaline solution (e.g., NaOH). The cold diazonium salt solution is then slowly added to this alkaline solution with vigorous stirring, while maintaining a low temperature.[8]

-

Precipitation: The azo dye often precipitates out of the solution upon formation. The solubility of the dye can be further decreased by the addition of sodium chloride ("salting out").[7]

-

Isolation and Purification: The solid dye is collected by vacuum filtration, washed with a saturated sodium chloride solution, and then dried.[7]

Mandatory Visualizations

Experimental Workflow for Fluorescent Labeling of Carbohydrates

Caption: Workflow for the fluorescent labeling of carbohydrates using reductive amination.

Logical Relationship in Azo Dye Synthesis

Caption: Logical steps in the synthesis of an azo dye.

References

- 1. 7-Amino-1,3-naphthalenedisulfonic acid | 86-65-7 | Benchchem [benchchem.com]

- 2. 7-Amino-1,3-naphthalenedisulfonic acid | C10H9NO6S2 | CID 6851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. 7-Amino-1,3-naphthalenedisulfonic acid, Tech. 100 g | Request for Quote [thermofisher.com]

- 5. 7-Amino-1,3-naphthalenedisulfonic acid, Tech. 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. hmdb.ca [hmdb.ca]

- 7. benchchem.com [benchchem.com]

- 8. cuhk.edu.hk [cuhk.edu.hk]

A Technical Guide to the Acidity and pKa Values of 2-Naphthol-6,8-disulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the acidic properties of 2-Naphthol-6,8-disulfonic acid, also known as G acid. Due to a lack of readily available experimental data, this document focuses on the theoretical and expected acidity of its functional groups, alongside a comprehensive, generalized protocol for the experimental determination of its pKa values.

Introduction to this compound

This compound (CAS No: 118-32-1) is a synthetic derivative of naphthalene (B1677914).[1][2] It is characterized by a hydroxyl group at the 2-position and two sulfonic acid groups at the 6- and 8-positions of the naphthalene ring. This compound is a key intermediate in the synthesis of various azo dyes.[1] The presence of three acidic protons—two from the sulfonic acid groups and one from the hydroxyl group—makes understanding its ionization behavior, as quantified by its pKa values, crucial for its application in synthesis and for predicting its behavior in various chemical environments.

Acidity and Estimated pKa Values

-

Sulfonic Acid Groups (-SO₃H): Aromatic sulfonic acids are known to be strong acids.[3] Their pKa values are typically less than 0, indicating that they are fully deprotonated in most aqueous solutions. For comparison, the pKa of p-toluenesulfonic acid is approximately -2.8, and the predicted pKa for the sulfonic acid group in 2-naphthalenesulfonic acid is around 0.27.[4] It is therefore highly probable that the two sulfonic acid groups in this compound have pKa values below 1.

-

Hydroxyl Group (-OH): The pKa of the hydroxyl group in the parent compound, 2-naphthol (B1666908), is approximately 9.5. The presence of two strongly electron-withdrawing sulfonic acid groups on the naphthalene ring is expected to increase the acidity of the hydroxyl group (i.e., lower its pKa value) through inductive effects and resonance stabilization of the corresponding phenolate (B1203915) anion. Therefore, the pKa of the hydroxyl group in this compound is anticipated to be lower than 9.5.

Table 1: Estimated pKa Values of this compound

| Functional Group | Estimated pKa | Notes |

| Sulfonic Acid (Position 6) | < 1 | Strong acid, expected to be fully dissociated in most aqueous media. |

| Sulfonic Acid (Position 8) | < 1 | Strong acid, expected to be fully dissociated in most aqueous media. |

| Hydroxyl (Position 2) | < 9.5 | More acidic than the hydroxyl group of 2-naphthol due to the electron-withdrawing effects of the sulfonic acid groups. |

Experimental Determination of pKa Values

The pKa values of this compound can be experimentally determined using several methods, with potentiometric titration being a particularly suitable technique for compounds with multiple ionizable groups. UV-Vis spectrophotometry is another viable method, especially for the determination of the hydroxyl group's pKa.

This protocol outlines a generalized procedure for determining the pKa values of a multi-protic acid like this compound.

Objective: To determine the acid dissociation constants (pKa) of this compound in an aqueous solution by potentiometric titration.

Materials:

-

This compound (high purity)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized, degassed water

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Automatic burette

-

Magnetic stirrer and stir bar

-

Titration vessel

-

Inert gas (Nitrogen or Argon) supply

Procedure:

-

Preparation of the Analyte Solution:

-

Accurately weigh a sample of this compound to prepare a solution of a known concentration (e.g., 0.01 M) in deionized water.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

-

-

Titration Setup:

-

Calibrate the pH meter using standard buffer solutions.

-

Place a known volume of the analyte solution into the titration vessel.

-

If necessary, adjust the initial pH of the solution to a low value (e.g., pH 2) using the standardized HCl to ensure all acidic groups are protonated.

-

Immerse the calibrated pH electrode and the tip of the automatic burette into the solution.

-

Gently bubble an inert gas through the solution to prevent the absorption of atmospheric CO₂.

-

-

Titration Process:

-

Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration until the pH reaches a high value (e.g., pH 12) to ensure all acidic protons have been titrated.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The equivalence points, corresponding to the complete neutralization of each acidic proton, will appear as steep inflections in the curve.

-

The pKa value for each acidic group is equal to the pH at the half-equivalence point.

-

For more accurate determination of the equivalence points, a first or second derivative plot of the titration data can be generated.

-

This method is particularly useful for determining the pKa of the hydroxyl group, as its deprotonation leads to a significant change in the UV-Vis absorption spectrum.

Objective: To determine the pKa of the hydroxyl group of this compound by UV-Vis spectrophotometry.

Materials:

-

This compound (high purity)

-

A series of buffer solutions with known pH values spanning the expected pKa range of the hydroxyl group.

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration.

-

Prepare a series of solutions by diluting the stock solution in the different buffer solutions to a constant final concentration.

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis absorption spectrum for each buffered solution over a suitable wavelength range.

-

Identify the wavelengths at which the absorbance of the protonated and deprotonated forms of the hydroxyl group show the largest difference.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve.

-

The pKa can be determined from the inflection point of this curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated forms are equal.

-

Alternatively, the Henderson-Hasselbalch equation can be used to calculate the pKa from the absorbance data.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the potentiometric titration experiment for pKa determination.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

While experimental pKa values for this compound are not widely published, a sound estimation based on chemical principles suggests the presence of two strongly acidic sulfonic acid groups (pKa < 1) and a moderately acidic hydroxyl group (pKa < 9.5). For researchers and professionals requiring precise pKa values, experimental determination is necessary. The potentiometric titration and UV-Vis spectrophotometry protocols provided in this guide offer robust methodologies for obtaining this critical data, which is essential for optimizing synthetic procedures and understanding the physicochemical behavior of this important dye intermediate.

References

Unveiling the Luminescent Potential: A Technical Guide to the Quantum Yield of 2-Naphthol-6,8-disulfonic Acid Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data on Naphthol Fluorescence

Precise fluorescence quantum yield data for 2-Naphthol-6,8-disulfonic acid is not prominently reported. However, the quantum yield of the parent molecule, 2-naphthol (B1666908), has been documented and serves as a critical reference point. The fluorescence of naphthols is highly sensitive to the surrounding environment, including solvent polarity and pH, which can significantly influence the quantum yield.

| Compound | Solvent/Conditions | Fluorescence Quantum Yield (Φf) | Reference |

| 2-Naphthol | 0.02 M H₂SO₄ | 0.18 | [1] |

Note: The sulfonation of the naphthol ring, as in this compound, is expected to modulate its photophysical properties, including the fluorescence quantum yield, due to electronic and steric effects. Experimental determination is essential for obtaining an accurate value for the disulfonic acid derivative.

Experimental Protocols for Fluorescence Quantum Yield Measurement

The determination of fluorescence quantum yield (Φf) is a critical aspect of characterizing any fluorescent molecule. Two primary methods are employed: the relative method and the absolute method.

Relative Quantum Yield Measurement

This method involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized standard with a known quantum yield.

Principle: The quantum yield of the unknown sample (Φx) is calculated using the following equation:

Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²)

Where:

-

Φst is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts x and st refer to the unknown sample and the standard, respectively.

Step-by-Step Protocol:

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For this compound, quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard in the UV-visible region.

-

Solution Preparation:

-

Prepare a stock solution of the standard and the sample in the same solvent.

-

Prepare a series of dilute solutions of both the standard and the sample, with absorbances at the excitation wavelength kept below 0.1 to minimize inner filter effects.

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum of each solution.

-

Ensure that the excitation and emission slits are kept constant for all measurements.

-

The excitation wavelength should be the same for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The slopes of these plots are proportional to the quantum yield.

-

Calculate the quantum yield of the sample using the equation provided above, using the slopes of the plots for (Ix / Ax) and (Ist / Ast).

-

Absolute Quantum Yield Measurement

This method directly measures the ratio of photons emitted to photons absorbed by a sample using an integrating sphere.

Principle: An integrating sphere collects all the light emitted from the sample, allowing for a direct measurement of the total fluorescence. The quantum yield is calculated by comparing the emission of the sample to the scattering of a blank and the sample itself.

Step-by-Step Protocol:

-

Instrumentation: Utilize a spectrofluorometer equipped with an integrating sphere accessory.

-

Blank Measurement (Scattering):

-

Place a cuvette containing only the solvent (blank) inside the integrating sphere.

-

Record the spectrum of the scattered excitation light. This provides a measure of the incident photon flux.

-

-

Sample Measurement (Scattering and Emission):

-

Place the cuvette containing the sample solution inside the integrating sphere.

-

Record the spectrum, which will include both the scattered excitation light and the fluorescence emission.

-

-

Data Analysis:

-

The number of absorbed photons is determined by the difference in the integrated intensity of the scattered excitation light between the blank and the sample.

-

The number of emitted photons is determined by integrating the area of the fluorescence emission spectrum of the sample.

-

The absolute quantum yield is the ratio of the number of emitted photons to the number of absorbed photons.

-

Visualization of Excited-State Proton Transfer

The fluorescence of 2-naphthol and its derivatives is intimately linked to a phenomenon known as Excited-State Proton Transfer (ESPT). Upon excitation, the hydroxyl group becomes significantly more acidic, leading to the transfer of a proton to a nearby acceptor, such as a solvent molecule or, in the case of this compound, potentially an intramolecular sulfonate group. This process results in two distinct fluorescent species: the protonated form (ROH) and the deprotonated form (RO⁻), each with a unique emission spectrum.

Caption: Excited-State Proton Transfer (ESPT) in a 2-naphthol derivative.

This diagram illustrates the key steps involved in the photophysics of 2-naphthol derivatives. The ground state molecule (ROH) absorbs a photon to reach the excited state (ROH). In the excited state, it can either fluoresce directly or undergo ESPT to form the excited naphtholate anion (RO⁻), which then fluoresces at a different wavelength. The relative rates of these processes determine the overall fluorescence spectrum and quantum yield, and are highly dependent on the local environment, particularly the pH and proton acceptor availability.

Conclusion

While the precise fluorescence quantum yield of this compound remains to be definitively established in the literature, the principles and protocols outlined in this guide provide a robust framework for its determination. Understanding the methodologies of relative and absolute quantum yield measurements, along with the fundamental process of excited-state proton transfer, is paramount for any researcher working with this or similar fluorescent compounds. The provided experimental guidelines and the conceptual visualization of the underlying photophysics are intended to empower researchers in their efforts to characterize and utilize the full potential of this compound in their respective fields.

References

An In-depth Technical Guide to the Thermal Decomposition of 2-Naphthol-6,8-disulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of 2-Naphthol-6,8-disulfonic acid, a compound of significant interest in various industrial applications, including the synthesis of dyes and pharmaceuticals. This document collates available data on its thermal stability, potential decomposition pathways, and the analytical techniques employed for its characterization. Due to the limited availability of specific quantitative thermal analysis data for this compound (also known as G acid), this guide incorporates data from closely related naphthalene (B1677914) sulfonic acid compounds to provide a predictive understanding of its thermal behavior. The guide includes detailed, generalized experimental protocols for key analytical methods and visual representations of the decomposition process and experimental workflows to aid in research and development.

Introduction

This compound is a water-soluble derivative of 2-naphthol (B1666908), characterized by the presence of two sulfonic acid groups on the naphthalene ring. These functional groups significantly influence its chemical and physical properties, including its thermal stability. Understanding the thermal decomposition of this compound is crucial for its safe handling, storage, and application in processes that involve elevated temperatures. Thermal decomposition can lead to the formation of various degradation products, which may affect the purity, efficacy, and safety of the final products in which it is used as an intermediate.

Thermal Decomposition Profile

General observations suggest that the thermal decomposition of naphthalene sulfonic acids proceeds via desulfonation and degradation of the aromatic core at higher temperatures. In aqueous environments, naphthalene sulfonate isomers have been observed to become unstable at temperatures exceeding 300°C, leading to the formation of naphthalene and various naphthol isomers. One source indicates that this compound has a melting point of approximately 220°C and is considered "thermally stable," which is a qualitative assessment.

Anticipated Decomposition Products

Based on the thermal decomposition studies of analogous compounds, the primary decomposition products of this compound are expected to include:

-

Sulfur oxides (SOx): Primarily sulfur dioxide (SO₂) and sulfur trioxide (SO₃) from the cleavage of the sulfonic acid groups.

-

Water (H₂O): From the dehydration of the sulfonic acid groups and the hydroxyl group.

-

2-Naphthol: Resulting from the complete loss of both sulfonic acid groups.

-

Naphthalene: From the subsequent dehydroxylation of 2-naphthol at higher temperatures.

-

Carbonaceous char: A solid residue formed at elevated temperatures.

Quantitative Data on Thermal Decomposition

While specific quantitative data for this compound is not available, the following tables present representative data for the thermal decomposition of a generic aromatic sulfonic acid, as would be determined by TGA and DSC analysis. This data is intended to be illustrative for researchers planning experimental work.

Table 1: Representative Thermogravimetric Analysis (TGA) Data for an Aromatic Sulfonic Acid

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 100 - 200 | 5 - 10% | Loss of adsorbed water and water of hydration. |

| 250 - 400 | 40 - 50% | Desulfonation (loss of SO₃ and H₂O). |

| > 400 | 30 - 40% | Decomposition of the aromatic backbone. |

Table 2: Representative Differential Scanning Calorimetry (DSC) Data for an Aromatic Sulfonic Acid

| Peak Type | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) (J/g) | Associated Process |

| Endotherm | ~150 | ~180 | Varies | Dehydration |

| Endotherm | ~280 | ~320 | Varies | Desulfonation/Decomposition |

| Exotherm | > 450 | > 500 | Varies | Carbonization of the residue |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments used to characterize the thermal decomposition of organic compounds like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss of a sample as it is heated in a controlled atmosphere.

Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a programmable furnace.

Procedure:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically alumina (B75360) or platinum).

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heat the sample from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to identify the onset and peak temperatures of decomposition events and the corresponding percentage of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of transition temperatures and enthalpies.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Accurately weigh 2-5 mg of the this compound sample into a clean, tared DSC pan (typically aluminum).

-

Hermetically seal the pan to contain any evolved gases during the initial stages of decomposition.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from ambient temperature to a desired final temperature at a constant heating rate (e.g., 10°C/min) under an inert atmosphere.

-

Record the differential heat flow between the sample and the reference.

-

Analyze the resulting DSC thermogram to identify endothermic and exothermic peaks, corresponding to phase transitions and decomposition events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of a sample.

Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Place a small amount of the this compound sample (typically in the microgram range) into a pyrolysis tube or on a filament.

-

Insert the sample into the pyrolysis unit, which is directly connected to the GC injection port.

-

Rapidly heat the sample to a specific pyrolysis temperature (e.g., 400°C, 600°C, 800°C) in an inert atmosphere (e.g., helium).

-

The volatile decomposition products (pyrolysate) are swept into the GC column.

-

Separate the components of the pyrolysate using a suitable GC temperature program.

-

Detect and identify the separated components using the mass spectrometer.

-

Compare the resulting mass spectra with a library of known compounds to identify the decomposition products.

Visualizations

The following diagrams illustrate the logical flow of the thermal decomposition process and the experimental workflows.

G Acid: A Cornerstone of the Synthetic Dye Industry - A Technical Guide

Introduction

G acid, chemically known as 2-amino-6,8-naphthalenedisulfonic acid, is a pivotal organic compound that has played a crucial role in the history of synthetic colorants. As a key डाई इंटरमीडिएट (dye intermediate), its discovery and subsequent application revolutionized the textile and other industries by enabling the production of a wide array of vibrant and durable azo dyes. This technical guide provides an in-depth exploration of the discovery, historical significance, synthesis, and key properties of G acid, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Discovery and Historical Significance

The discovery of G acid is intricately linked to the burgeoning synthetic dye industry in the latter half of the 19th century. While a single discoverer is not definitively credited, its development emerged from systematic investigations into the sulfonation and amination of naphthalene (B1677914) derivatives by German and French chemists. The era of synthetic dyes was ushered in by William Henry Perkin's synthesis of Mauveine in 1856, sparking intense research into coal tar derivatives for color production.

The historical importance of G acid lies in its function as a "coupling component" in the synthesis of azo dyes. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), became the largest and most versatile class of synthetic dyes.[1] The synthesis involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the azo coupling of this salt with an electron-rich compound like G acid.[1] The sulfonic acid groups in G acid confer water solubility to the resulting dyes, a critical property for textile dyeing processes. Its ability to couple with various diazonium salts allowed for the creation of a broad spectrum of colors, from brilliant reds to deep blues.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of G acid is essential for its application in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2-amino-6,8-naphthalenedisulfonic acid | |

| Synonyms | G acid, 7-amino-1,3-naphthalenedisulfonic acid, Amido-G-Acid | |

| CAS Number | 86-65-7 | [2] |

| Molecular Formula | C₁₀H₉NO₆S₂ | [2] |

| Molecular Weight | 303.31 g/mol | [2] |

| Appearance | Fine monoclinic needles or grey to light red powder | |

| Melting Point | >300 °C (decomposes) | [2] |

| Solubility | Soluble in water, less soluble in alcohol. | [2] |

Experimental Protocols

The synthesis of G acid and its subsequent use in producing azo dyes involve well-established chemical reactions. Below are detailed methodologies for these key experiments.

Synthesis of G Acid via the Bucherer Reaction

The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of ammonia (B1221849) and a bisulfite.[3][4] This method is widely used for the industrial production of G acid from 2-naphthol-6,8-disulfonic acid.

Materials:

-

This compound (G salt)

-

Ammonia solution (25%)

-

Sodium bisulfite

-

Water

-

Hydrochloric acid

Procedure:

-

In a high-pressure autoclave, prepare a solution of this compound in water.

-

Add sodium bisulfite and an excess of aqueous ammonia to the solution.

-

Seal the autoclave and heat the mixture to 150-180°C. The pressure will rise to approximately 0.4-1.2 MPa.[5]

-

Maintain the reaction at this temperature and pressure for 6-8 hours with constant stirring.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess ammonia.

-

Transfer the reaction mixture to a beaker and acidify with hydrochloric acid to precipitate the G acid.

-

Filter the precipitate, wash with cold water to remove any remaining salts, and dry the product.

Synthesis of an Azo Dye using G Acid

This protocol describes a typical azo coupling reaction between a diazotized aromatic amine (in this case, sulfanilic acid) and G acid to produce a water-soluble azo dye.

Part A: Diazotization of Sulfanilic Acid

Materials:

-

Sulfanilic acid

-

Sodium carbonate

-

Sodium nitrite (B80452)

-

Concentrated hydrochloric acid

-

Ice

Procedure:

-

In a 100 mL beaker, dissolve sulfanilic acid in a dilute sodium carbonate solution by gentle warming.

-

Cool the solution in an ice bath and add a solution of sodium nitrite in water.

-

In a separate beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.

-

Slowly add the sulfanilic acid/sodium nitrite solution to the ice-cold hydrochloric acid with constant stirring. Keep the temperature below 5°C.

-

A fine precipitate of the diazonium salt will form. This suspension is used immediately in the next step.

Part B: Azo Coupling with G Acid

Materials:

-

Diazonium salt suspension from Part A

-

G acid

-

Sodium hydroxide (B78521) solution

-

Sodium chloride

Procedure:

-

In a 250 mL beaker, dissolve G acid in a dilute sodium hydroxide solution. Cool the solution in an ice bath.

-

Slowly, and with vigorous stirring, add the cold diazonium salt suspension to the alkaline G acid solution.

-

A colored precipitate of the azo dye will form immediately. The coupling reaction is typically carried out at a pH between 5 and 7 for amines.[6]

-

Continue stirring the mixture in the ice bath for 15-20 minutes to ensure the reaction is complete.

-

"Salt out" the dye by adding sodium chloride to the mixture and heating to dissolve the salt. This decreases the solubility of the dye and promotes precipitation.

-

Allow the mixture to cool, then filter the dye, wash it with a saturated sodium chloride solution, and air dry.

Conclusion

G acid remains a compound of significant industrial and historical importance. Its discovery was a key milestone in the development of the synthetic dye industry, enabling the creation of a vast palette of colors that transformed the aesthetic landscape of textiles and other materials. The synthetic pathways to G acid and its subsequent use in azo coupling reactions are classic examples of industrial organic chemistry that continue to be relevant. For researchers and professionals in related fields, a thorough understanding of the properties and reactions of G acid provides valuable insight into the chemistry of aromatic compounds and the principles of color chemistry.

References

- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN102295585A - Preparation method of 2-naphthylamine 6,8 disulfonic acid - Google Patents [patents.google.com]

- 6. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]

Health and safety data for 2-Naphthol-6,8-disulfonic acid

An In-depth Technical Guide to the Health and Safety of 2-Naphthol-6,8-disulfonic acid

Introduction

This compound, also known as G acid, is a synthetic organic compound with the CAS number 118-32-1.[1][2][3] It is characterized by a naphthalene (B1677914) structure substituted with one hydroxyl (-OH) group and two sulfonic acid (-SO₃H) groups.[2] This structure, particularly the presence of sulfonic acid groups, renders the compound highly soluble in water.[1][2] It typically appears as a white to light yellow crystalline powder.[1][2]

Primarily, this compound serves as a crucial intermediate in the synthesis of various azo dyes, contributing to the production of vibrant and long-lasting colors for textiles and other materials.[1][4] It is also utilized as a reagent in analytical chemistry.[1] Given its industrial applications, a thorough understanding of its health and safety profile is essential for researchers, scientists, and professionals in drug development and chemical manufacturing.

This guide provides a comprehensive overview of the available health and safety data, handling procedures, and emergency protocols for this compound.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 118-32-1 | [1][2][3] |

| Molecular Formula | C₁₀H₈O₇S₂ | [2][3] |

| Molecular Weight | 304.3 g/mol | [3] |

| Appearance | White to light yellow powder/solid | [1][2] |

| Synonyms | G Acid, 7-Hydroxy-1,3-naphthalenedisulfonic acid | [3] |

| Solubility | Soluble in water | [1][2] |

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5]

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source:[5]

GHS Label Elements

| Element | Details |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302, H312, H332, H315, H319, H335 |

| Precautionary Statements | P261, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364, P403+P233, P405, P501 |

Source:[5]

Caption: GHS hazard classification and communication workflow.

Toxicological Information

-

Acute Effects : Harmful if swallowed, inhaled, or in contact with skin. Causes irritation to the skin, eyes, and respiratory system.[5][8]

-

Chronic Effects : No information was available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[5][8]

Experimental Protocols

Specific experimental protocols for the toxicological assessment of this compound were not detailed in the available documentation. However, assessments for GHS classification typically follow standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD).

General Protocol for Skin Irritation/Corrosion (Based on OECD TG 404)

This test is designed to evaluate the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.